Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Overview
Description
Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a tetrahydroquinoline moiety, and a carbamate group
Mechanism of Action
Target of Action
Thiophene derivatives are a class of biologically active compounds that have been the focus of many scientists . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of pharmacological properties .
Pharmacokinetics
Thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of pharmacological properties .
Action Environment
The action of thiophene derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Thiophene-2-carbonyl Group: The tetrahydroquinoline intermediate is then acylated with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Carbamate Formation: Finally, the ethyl carbamate group is introduced by reacting the acylated product with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene and tetrahydroquinoline moieties suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Studies have shown that similar compounds exhibit significant biological activities, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: A closely related compound with a slight positional difference in the tetrahydroquinoline moiety.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene functionality but different substituents.
Tetrahydroquinoline derivatives: Compounds with variations in the tetrahydroquinoline core.
Uniqueness
Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to the specific combination of its functional groups. The presence of both a thiophene ring and a tetrahydroquinoline moiety in the same molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-8-7-12-5-3-9-19(14(12)11-13)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVMHVHWWUHFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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